
2-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride
Overview
Description
“2-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride” is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.60 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride” consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications
Heterocyclization with α-Oxocarboxylic Acids
This compound can be used as a reactant in heterocyclization with α-oxocarboxylic acids . This process involves the formation of a cyclic compound with the introduction of a heteroatom, which can lead to the creation of various biologically active molecules.
Suzuki-Miyaura Coupling Reactions
The compound is also involved in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry for the synthesis of carbon-carbon bonds.
Precursor to Biologically Active Molecules
It is used as a precursor to biologically active molecules, including heteroaryl benzylureas . These molecules have been found to exhibit inhibitory activity against glycogen synthase kinase 3, an enzyme involved in energy metabolism and neuronal cell development.
Protodeboronation of Pinacol Boronic Esters
The compound has been used in the catalytic protodeboronation of pinacol boronic esters . This process involves the removal of a boron group from the ester, which can be useful in various organic synthesis applications.
Formal Anti-Markovnikov Hydromethylation of Alkenes
In combination with a Matteson–CH2–homologation, the compound allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation in organic chemistry, allowing for the addition of a hydrogen and a methyl group across a carbon-carbon double bond in a specific orientation.
Synthesis of Fluorinated Pyridines
The compound can be used in the synthesis of fluorinated pyridines . Fluorinated pyridines are of interest due to their unique physical, chemical, and biological properties, and they find use in various applications, including as potential imaging agents for various biological applications.
properties
IUPAC Name |
(Z)-2-fluoro-3-pyridin-3-ylprop-2-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2.ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;/h1-5H,(H,11,12);1H/b7-4-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVYFKMRHVDVFS-ZULQGGHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C(/C(=O)O)\F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride | |
CAS RN |
1807920-24-6 | |
| Record name | 2-fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



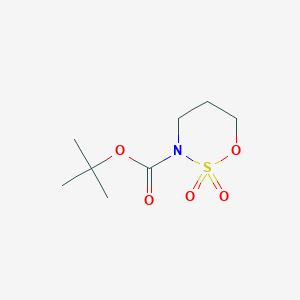
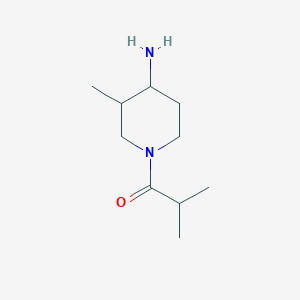
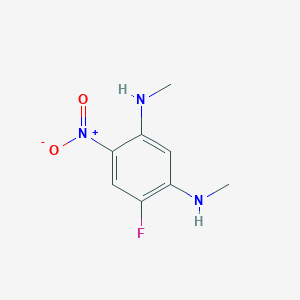


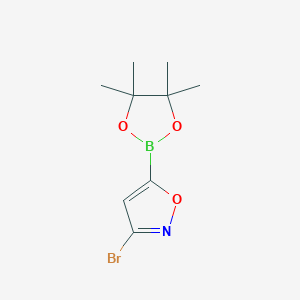
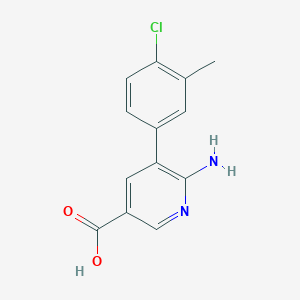
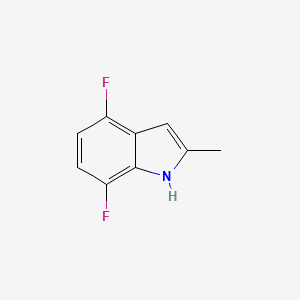
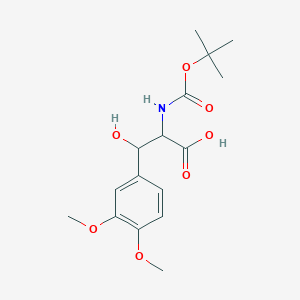
![8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1447817.png)
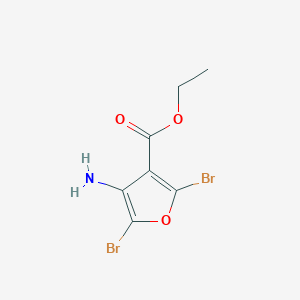

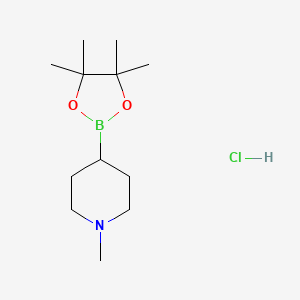
![2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B1447824.png)